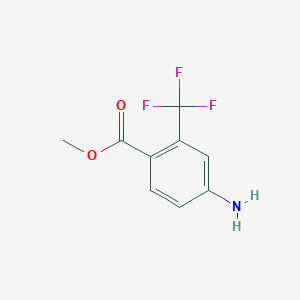

Methyl-4-Amino-2-(Trifluormethyl)benzoat

Übersicht

Beschreibung

Methyl 4-amino-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-amino-2-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Methyl-4-Amino-2-(Trifluormethyl)benzoat: wird bei der Entwicklung neuer pharmazeutischer Wirkstoffe eingesetzt. Seine Trifluormethylgruppe spielt in der medizinischen Chemie eine besondere Rolle, da sie die biologische Aktivität und metabolische Stabilität potenzieller Medikamentenkandidaten verbessern kann .

Organische Synthese

Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle. Sie kann verschiedene chemische Reaktionen eingehen, darunter Aminierung und Veresterung, die für die Synthese verschiedener organischer Verbindungen von entscheidender Bedeutung sind .

Materialwissenschaft

In der Materialwissenschaft wird This compound für die Herstellung neuartiger Materialien mit einzigartigen Eigenschaften wie erhöhter Beständigkeit gegen Abbau und verbesserter thermischer Stabilität untersucht .

Pflanzenschutzforschung

Die Derivate der Verbindung werden auf ihre potenzielle Verwendung in Pflanzenschutzmitteln untersucht. Die Trifluormethylgruppe kann zur Entwicklung von Herbiziden und Pestiziden mit verbesserter Wirksamkeit und Selektivität beitragen .

Fluorchemie

Als fluorierte Verbindung ist sie im Bereich der Fluorchemie von Bedeutung, wo sie verwendet wird, um die Auswirkungen der Fluorierung auf die physikalischen und chemischen Eigenschaften von Molekülen zu untersuchen .

Analytische Chemie

This compound: kann in analytischen Methoden wie der Chromatographie als Standard- oder Referenzverbindung verwendet werden, um das Vorhandensein ähnlicher Verbindungen in verschiedenen Proben zu quantifizieren .

Wirkmechanismus

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The ADME properties of “Methyl 4-amino-2-(trifluoromethyl)benzoate” are currently unknown.

Biochemische Analyse

Biochemical Properties

Methyl 4-amino-2-(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and esterases, which catalyze the hydrolysis of ester bonds in the compound. These interactions are crucial for the compound’s biochemical activity and its role in metabolic pathways .

Cellular Effects

Methyl 4-amino-2-(trifluoromethyl)benzoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Methyl 4-amino-2-(trifluoromethyl)benzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. It also interacts with DNA and RNA, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-amino-2-(trifluoromethyl)benzoate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity and cellular effects .

Dosage Effects in Animal Models

The effects of Methyl 4-amino-2-(trifluoromethyl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

Methyl 4-amino-2-(trifluoromethyl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its conversion into different metabolites. These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The compound’s role in these pathways is crucial for its biochemical activity and cellular effects .

Transport and Distribution

The transport and distribution of Methyl 4-amino-2-(trifluoromethyl)benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s transport and distribution are essential for its biochemical activity and cellular effects .

Subcellular Localization

Methyl 4-amino-2-(trifluoromethyl)benzoate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its biochemical activity and its role in cellular processes .

Biologische Aktivität

Methyl 4-amino-2-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-amino-2-(trifluoromethyl)benzoate consists of a benzoate structure with an amino group at the para position and a trifluoromethyl group at the ortho position. The trifluoromethyl group is known for its electron-withdrawing properties, which enhance the compound's lipophilicity and ability to penetrate biological membranes.

The biological activity of methyl 4-amino-2-(trifluoromethyl)benzoate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group significantly influences the compound's reactivity and biological effects.

- Lipophilicity : The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes.

- Target Interaction : Inside cells, the compound can interact with specific enzymes and receptors, modulating their activities. This interaction may lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activity

Research has highlighted several potential biological activities associated with methyl 4-amino-2-(trifluoromethyl)benzoate:

- Antimicrobial Activity : Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. Methyl 4-amino-2-(trifluoromethyl)benzoate may demonstrate similar effects through its interactions with bacterial enzymes.

- Anticancer Activity : Preliminary investigations suggest that this compound could act as an anticancer agent by inhibiting specific pathways involved in tumor growth. For instance, derivatives of similar structures have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

Case Studies

- Inhibition of Receptor Tyrosine Kinases : A study on structurally related compounds demonstrated that derivatives with trifluoromethyl groups exhibited significant inhibition against RTKs such as EGFR and HER-2, suggesting potential applications in cancer therapy .

- Antimicrobial Studies : Another study reported the synthesis of various benzoate derivatives, including those with trifluoromethyl substitutions, which were evaluated for their antimicrobial efficacy against different bacterial strains. Results indicated that these compounds had varying degrees of effectiveness, correlating with their lipophilicity .

Data Table: Biological Activities of Methyl 4-amino-2-(trifluoromethyl)benzoate

Eigenschaften

IUPAC Name |

methyl 4-amino-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEKSDFYHAQYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.